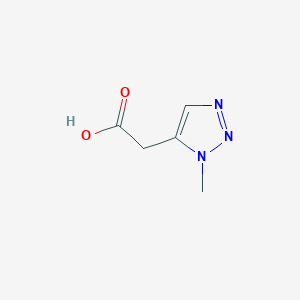

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

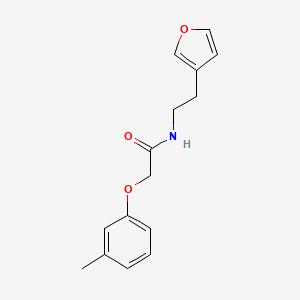

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A convenient synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has been developed .

Molecular Structure Analysis

Triazole, also known as pyrrodiazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It contains two carbon and three nitrogen atoms in a five-membered aromatic azole chain .

Chemical Reactions Analysis

The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . Depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .

Wissenschaftliche Forschungsanwendungen

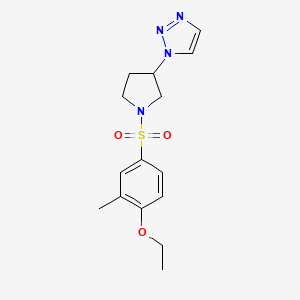

Drug Discovery

1,2,3-Triazoles, the core structure of “2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their high chemical stability and strong dipole moment make them ideal for creating durable and versatile polymers .

Supramolecular Chemistry

1,2,3-Triazoles are also used in supramolecular chemistry . Their aromatic character and hydrogen bonding ability make them useful in the construction of complex molecular structures .

Bioconjugation

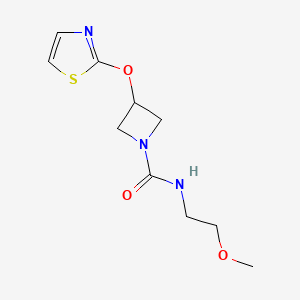

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is particularly useful in the development of new drugs and therapies .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used for their ability to mimic the amide bond . This makes them useful in the study of biological systems and the development of new biological tools .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . Their unique properties make them useful in the creation of new materials with tailored properties .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid may also interact with various biological targets.

Mode of Action

Similar compounds have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid impacts multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

The wide range of biological activities exhibited by similar compounds suggests that the effects of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid at the molecular and cellular level are likely to be diverse and potentially significant.

Zukünftige Richtungen

The wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and the possibility of introducing a plethora of substituents into the triazole ring . This makes them a promising area for future research in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Eigenschaften

IUPAC Name |

2-(3-methyltriazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNNCUHGAIAQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)

![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)